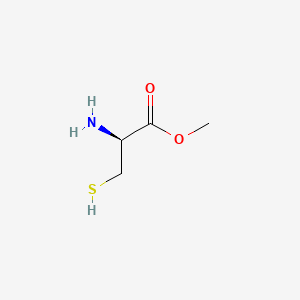d-Cysteine methyl ester
CAS No.: 88806-98-8
Cat. No.: VC8147954
Molecular Formula: C4H9NO2S
Molecular Weight: 135.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88806-98-8 |
|---|---|
| Molecular Formula | C4H9NO2S |
| Molecular Weight | 135.19 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-sulfanylpropanoate |
| Standard InChI | InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m1/s1 |
| Standard InChI Key | MCYHPZGUONZRGO-GSVOUGTGSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CS)N |
| SMILES | COC(=O)C(CS)N |
| Canonical SMILES | COC(=O)C(CS)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
d-Cysteine methyl ester hydrochloride (CAS 70361-61-4) is characterized by its L-configuration at the sulfur-bearing carbon, distinguishing it from the naturally occurring L-cysteine. The compound’s IUPAC name, methyl (2S)-2-amino-3-sulfanylpropanoate hydrochloride, reflects its esterified carboxyl group and protonated amine, stabilized by a chloride counterion . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.65 g/mol |
| Stereochemistry | (2S)-configuration |
| SMILES | COC(=O)C@@H[NH3+].[Cl-] |
| InChI Key | WHOHXJZQBJXAKL-AENDTGMFSA-N |
The esterification of cysteine’s carboxyl group enhances membrane permeability, a critical factor for intracellular activity .
Synthesis and Derivative Formation
d-Cysteine methyl ester is synthesized via methanol esterification of D-cysteine followed by hydrochloride salt formation . This process preserves the thiol group (-SH), which is pivotal for redox interactions. Comparative studies with ethyl ester analogs reveal that the choice of alkyl group (methyl vs. ethyl) influences lipid solubility and metabolic stability . For instance, D-cysteine ethyl ester demonstrates rapid reversal of morphine-induced ventilatory depression in rats, suggesting that the methyl ester’s shorter alkyl chain may alter pharmacokinetics .
Physicochemical and Analytical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point range of 135–141°C, consistent with its crystalline powder form . It is hygroscopic, necessitating storage under inert conditions at 2–8°C . Solubility data indicate moderate dissolution in dimethyl sulfoxide (DMSO) and water, facilitating its use in aqueous and organic reaction media .
| Property | Value |
|---|---|
| Melting Point | 135–141°C |
| Solubility in Water | Slightly soluble |
| Solubility in DMSO | Slightly soluble |
| Storage Conditions | 2–8°C, inert atmosphere |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure. The -NMR spectrum displays signals for the methyl ester (δ ~3.7 ppm), methine proton (δ ~4.3 ppm), and thiol group (δ ~1.5 ppm). High-resolution MS matches the theoretical mass of 171.65 g/mol .
Future Directions and Clinical Implications
The demonstrated efficacy of D-thiol esters in reversing OIRD positions d-cysteine methyl ester as a candidate for preclinical testing. Key research priorities include:
-
Dose-Response Studies: Establishing optimal doses for ventilatory rescue without off-target effects.
-
Mechanistic Elucidation: Identifying molecular targets via proteomic and redox profiling.
-
Formulation Development: Enhancing stability through prodrug strategies or nanoparticle encapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume